molecular formula C17H18O6 B11410698 ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate

ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11410698
M. Wt: 318.32 g/mol
InChI Key: UZXHPWNWOYRPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with ethanol. The reaction is catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chromene moiety is known for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of photoactive materials and fluorescent dyes

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets. The chromene moiety can interact with biological macromolecules, leading to the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other chromene derivatives such as:

    ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: Similar in structure but lacks the propanoyl group, which may affect its biological activity.

    ETHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY(PHENYL)ACETATE: Contains a phenyl group, which can influence its chemical properties and applications.

    ETHYL (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXYACETATE:

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxyacetate

InChI

InChI=1S/C17H18O6/c1-4-12(18)16-13(22-9-15(20)21-5-2)7-6-11-10(3)8-14(19)23-17(11)16/h6-8H,4-5,9H2,1-3H3

InChI Key

UZXHPWNWOYRPRL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.